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Cat. No.: B092164

Spiro[5.5]Jundecane: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[5.5]Jundecane, a unique bicyclic hydrocarbon with a central quaternary carbon atom
linking two cyclohexane rings, serves as a foundational scaffold in a multitude of natural
products and synthetically derived molecules of significant biological interest. This technical
guide provides an in-depth exploration of the structure, chemical properties, and synthesis of
the spiro[5.5]Jundecane core. It is intended to be a valuable resource for researchers and
professionals engaged in medicinal chemistry, natural product synthesis, and drug
development, offering a consolidated repository of key data, experimental insights, and
structural understanding. While the parent spiro[5.5]Jundecane provides the structural
blueprint, this guide also delves into the properties and synthesis of its derivatives, which are
often the focus of therapeutic research.

Structure and Conformation

The defining feature of spiro[5.5]Jundecane is its spirocyclic structure, where two cyclohexane
rings are joined at a single carbon atom, designated as C6. This arrangement results in a rigid,
three-dimensional architecture. The molecular formula for the parent compound is Ci1Hzo, and
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its IUPAC name is spiro[5.5]Jundecane. The two cyclohexane rings in spiro[5.5]Jundecane
adopt chair conformations, which is the most stable arrangement for six-membered rings. This
leads to a helical overall structure.

Diagram 1: General Structure of Spiro[5.5]Jundecane

Caption: A 2D representation of the spiro[5.5]undecane ring system.

Chemical and Physical Properties

The parent spiro[5.5]undecane is a saturated hydrocarbon, which dictates its generally non-
polar and chemically inert nature. Its physical and thermodynamic properties have been
documented and are summarized in the table below. These properties are crucial for its
handling, purification, and use as a chemical building block.

Property Value Reference
Molecular Formula CiiH20 [1][2]
Molecular Weight 152.28 g/mol [1][2]

CAS Number 180-43-8 [1][2]
Melting Point 248.65 K (-24.5 °C) [2]
Enthalpy of Vaporization 13.42 + 0.03 kcal/mol [2]
Enthalpy of Sublimation 15.2 + 0.2 kcal/mol [2]

Table 1: Physical and Chemical Properties of Spiro[5.5]undecane.

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and structural elucidation of
spiro[5.5]undecane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR: The 13C NMR spectrum of the parent spiro[5.5]Jundecane is relatively simple due to
its symmetry. The reported chemical shifts are approximately 35.1 ppm for the spiro carbon
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(C6), and a set of peaks around 22-38 ppm for the other methylene carbons in the cyclohexane
rings.

IH NMR: A definitive, high-resolution *H NMR spectrum for the parent spiro[5.5]Jundecane is
not readily available in the public domain. However, based on the structure, one would expect a
complex multiplet in the aliphatic region (approximately 1.0-2.0 ppm) due to the overlapping
signals of the axial and equatorial protons of the two cyclohexane rings. For substituted
derivatives, the H NMR spectra are more complex and provide key information about the
position and stereochemistry of the substituents.

Infrared (IR) Spectroscopy

A definitive IR spectrum for the parent spiro[5.5]undecane is not readily available. As a
saturated hydrocarbon, its IR spectrum is expected to be characterized by C-H stretching
vibrations just below 3000 cm~* and C-H bending vibrations around 1450 cm~1.

Mass Spectrometry

The electron ionization mass spectrum of spiro[5.5]Jundecane shows a molecular ion peak
(M*) at m/z 152.

Synthesis of the Spiro[5.5]Jundecane Core

The construction of the spiro[5.5]Jundecane framework is a key challenge in the synthesis of
natural products and their analogues. Several synthetic strategies have been developed,
primarily focusing on the formation of the spirocyclic center.

Michael Addition-Based Approaches

One of the most common methods for synthesizing substituted spiro[5.5]Jundecane systems
involves a double Michael addition reaction. This approach typically utilizes a cyclic 1,3-dione,
such as dimedone, and a 1,5-diaryl-1,4-pentadien-3-one in the presence of a Lewis acid
catalyst.

Diagram 2: General Workflow for Michael Addition Synthesis
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Michael Addition for Substituted Spiro[5.5]undecane Synthesis

Cyclic 1,3-Dione +
1,5-Diaryl-1,4-pentadien-3-one

Lewis Acid Catalyst

Michael Addition

(Acyclic Intermediate)

Intramolecular Cyclization

Substituted Spiro[5.5]undecane

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of spiro[5.5]Jundecane derivatives.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Michael Addition

¢ Reactants: A cyclic 1,3-dione (e.g., dimedone) and a 1,5-diaryl-1,4-pentadien-3-one are used
as starting materials.
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o Catalyst: A Lewis acid, such as zinc chloride (ZnCl2), is employed to catalyze the reaction.
e Solvent: A suitable organic solvent, such as a mixture of toluene and n-heptane, is used.

e Procedure:

[¢]

The reactants and the Lewis acid catalyst are dissolved in the solvent.

[e]

The reaction mixture is refluxed for a period of 15-30 hours.

o

The progress of the reaction is monitored by thin-layer chromatography (TLC).

[¢]

Upon completion, the reaction mixture is cooled, and the product is isolated and purified
using standard techniques such as column chromatography.

Dearomative ipso-lodocyclization

A more recent approach involves the dearomative ipso-iodocyclization of 5-(4-
hydroxyphenyl)-1-alkynes. This method allows for the construction of the spiro[5.5]Jundecane
framework with the introduction of an iodine atom, which can be further functionalized.

Biological Relevance and Applications

The spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, appearing in
numerous natural products with diverse biological activities. These activities include
antimicrobial, antitumor, and potent nicotinic receptor antagonism.

While the parent spiro[5.5]undecane itself has not been reported to have significant biological
activity or to be involved in specific signaling pathways, its rigid, three-dimensional structure
makes it an attractive scaffold for the design of novel therapeutic agents. The defined spatial
orientation of substituents on the spiro[5.5]Jundecane core allows for precise interaction with
biological targets.

Recent research has focused on the synthesis of spiro[5.5]Jundecane derivatives with
potential anticancer activity. These synthetic efforts often aim to mimic the structural features of
naturally occurring bioactive spiro-compounds.
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Conclusion

Spiro[5.5]undecane represents a fascinating and important structural motif in organic
chemistry and drug discovery. Its unique three-dimensional structure and the prevalence of its
core in biologically active molecules continue to inspire the development of new synthetic
methodologies and the exploration of its potential in medicinal chemistry. While comprehensive
data for the parent compound in some areas remains elusive, the study of its derivatives
provides a rich field of research with significant therapeutic potential. This guide serves as a
foundational resource for scientists and researchers, consolidating the current knowledge and
highlighting the key aspects of spiro[5.5]Jundecane chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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